molecular formula C10H12BrNO3 B1282931 2-Bromo-1-isobutoxy-4-nitrobenzene CAS No. 288251-95-6

2-Bromo-1-isobutoxy-4-nitrobenzene

Cat. No.: B1282931
CAS No.: 288251-95-6
M. Wt: 274.11 g/mol
InChI Key: JMHCNCPLRUGADS-UHFFFAOYSA-N
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Description

2-Bromo-1-isobutoxy-4-nitrobenzene, also known as BINB, is an aromatic nitro compound used in a variety of scientific research applications. It is a colorless, crystalline solid that is insoluble in water. BINB is a useful reagent in organic synthesis due to its ability to form stable nitrobenzene derivatives. It is also a useful substrate for biological studies due to its ability to undergo enzymatic transformations. It is a versatile compound that has been used in a variety of scientific fields, including biochemistry, pharmacology, and toxicology.

Scientific Research Applications

Intermediate in Organic Synthesis

2-Bromo-1-isobutoxy-4-nitrobenzene serves as an intermediate in various synthetic processes. For instance, it is related to the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, which is an intermediate for dofetilide, a medication used to treat arrhythmia. This synthesis involves the Williamson Reaction, starting from 4-nitrophenol and 1,2-dibromoethane, with optimization of reaction conditions like temperature, solvent, time, and reactant proportions to achieve the desired product (Zhai Guang-xin, 2006).

Charge Transfer Complexes

Research has shown that the introduction of a compound similar to this compound into the active layer of polymer solar cells can significantly enhance device performance. The presence of such compounds can lead to the formation of charge transfer complexes that facilitate electron transfer processes, improving the power conversion efficiency of solar cells. This is achieved by reducing excitonic recombination and enhancing excitonic dissociation at donor-acceptor interfaces (G. Fu et al., 2015).

Bromination Reactions

In the study of electrophilic bromination reactions, compounds like this compound are of interest for understanding the reactivity and mechanisms involved. For example, the use of Ba(BrF4)2 as a brominating agent demonstrated high activity in brominating nitrobenzene to form pure 3-bromo-nitrotoluene, showcasing the typical electrophilic bromination behavior of aromatic compounds with substituents under mild conditions (V. Sobolev et al., 2014).

Anisotropic Displacement Parameters

The study of anisotropic displacement parameters in compounds like 1-(halomethyl)-3-nitrobenzene, which are structurally related to this compound, has revealed interesting insights. For instance, the comparison of theoretical calculations with experimental X-ray diffraction data for the bromo compound showed that experimental challenges can sometimes exceed theoretical predictions, highlighting the complexities of studying such compounds (Damian Mroz et al., 2020).

Properties

IUPAC Name

2-bromo-1-(2-methylpropoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-7(2)6-15-10-4-3-8(12(13)14)5-9(10)11/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHCNCPLRUGADS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00548336
Record name 2-Bromo-1-(2-methylpropoxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288251-95-6
Record name 2-Bromo-1-(2-methylpropoxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Subsequently, a catalytic amount of potassium iodide was added to 4-isobutoxynitrobenzene (203 g) and the mixture was heated to 60° C. Bromine (183 g) was added dropwise over 3 h. The mixture was stirred further for 1 h. The reaction mixture was poured into water and extracted with toluene. The organic layer was washed with aqueous sodium sulfite solution and dried over anhydrous magnesium sulfate, after which the solvent was evaporated under reduced pressure. The obtained oily substance was distilled under reduced pressure to give 2-isobutoxy-5-nitrobromobenzene (248 g), boiling point: 135–140° C./0.25 mmHg.
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